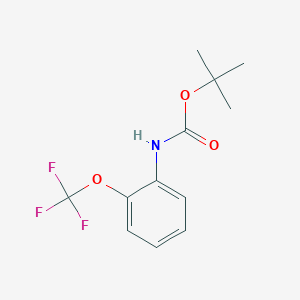

Tert-butyl 2-(trifluoromethoxy)phenylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

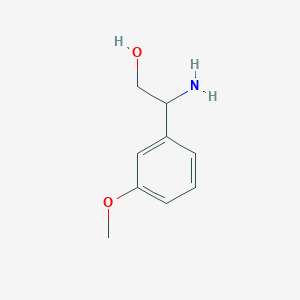

Tert-butyl 2-(trifluoromethoxy)phenylcarbamate, also known as TBTC, is a compound with a wide range of applications in scientific research. TBTC is used in various fields such as organic synthesis, drug development, and biochemistry. TBTC is a colorless, odorless, and highly stable compound with a melting point of 101-102°C. It is soluble in many organic solvents, such as methanol, ethanol, and acetone, and is insoluble in water. TBTC is a versatile compound that can be used as a reagent, catalyst, or inhibitor in many different reactions.

Aplicaciones Científicas De Investigación

Enzymatic Kinetic Resolution :Tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a related compound, has been used in enzymatic kinetic resolution. This process, involving lipase-catalyzed transesterification, leads to optically pure enantiomers. The enzyme Candida antarctica lipase B (CAL-B) demonstrates excellent enantioselectivity, crucial for synthesizing chiral molecules in organic chemistry (Piovan, Pasquini, & Andrade, 2011).

Structural Characterization :The structural characteristics of tert-butyl N-trifluoromethylcarbamate have been studied, revealing unique molecular features like unusually short N-CF3 bonds. Such studies are vital for understanding molecular interactions and designing novel compounds (Brauer, Burger, Pawelke, & Wilke, 1988).

Synthesis of Anti-Inflammatory Compounds :Tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives show promising in vivo anti-inflammatory activity. These compounds were synthesized and evaluated using the carrageenan-induced rat paw edema protocol, demonstrating their potential in developing new anti-inflammatory drugs (Bhookya et al., 2017).

Building Blocks in Organic Synthesis :Tert-butyl phenylazocarboxylates, closely related to tert-butyl phenylcarbamates, are versatile in synthetic organic chemistry. They allow for nucleophilic substitutions and radical reactions, forming various functional groups and serving as key intermediates in synthetic pathways (Jasch, Höfling, & Heinrich, 2012).

Thermosensitive Dendrimers Synthesis :Novel thermosensitive benzyl ether dendrimer with oligoethyleneoxy chains, incorporating tert-butyl phenylcarbamate, have been synthesized. These compounds exhibit unique solution properties and thermosensitivity, making them interesting for various applications in materials science (Deng Jin-gen, 2013).

Optical Resolution in Chiral Chromatography :In chiral high-performance liquid chromatography, tert-butyl phenylcarbamate derivatives are used as stationary phases for the optical resolution of racemic drugs. This application is essential in pharmaceuticals for separating enantiomers of chiral compounds (Okamoto, Aburatani, Hatano, & Hatada, 1988).

Propiedades

IUPAC Name |

tert-butyl N-[2-(trifluoromethoxy)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO3/c1-11(2,3)19-10(17)16-8-6-4-5-7-9(8)18-12(13,14)15/h4-7H,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYIFHKKXHUGPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1291651.png)

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol](/img/structure/B1291659.png)

![(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanol](/img/structure/B1291660.png)